molecular formula C12H10ClNO2 B5799367 N-(4-chlorophenyl)-2-methylfuran-3-carboxamide

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5799367
M. Wt: 235.66 g/mol
InChI Key: YURTZHJFMBUWGO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research, particularly for the development of new therapeutic agents. This small molecule features a furan-carboxamide scaffold, a structure that has demonstrated significant potential in biological applications. Scientific studies on closely related analogues, specifically N-(4-bromophenyl)furan-2-carboxamide, have shown promising in vitro antibacterial activity against clinically isolated drug-resistant bacterial strains, including Carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus . These related compounds are valued as synthetic precursors for further chemical exploration through cross-coupling reactions, such as Suzuki–Miyaura coupling, to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . The presence of the 4-chlorophenyl group is a common pharmacophore in bioactive molecules, which may enhance the compound's interaction with biological targets. Researchers utilize this and similar compounds primarily in hit-to-lead optimization campaigns, antimicrobial susceptibility testing, and as a core building block in heterocyclic chemistry. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURTZHJFMBUWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-chloroaniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) under basic conditions.

Major Products

    Oxidation: Formation of 2-methyl-3-furanone derivatives.

    Reduction: Formation of N-(4-chlorophenyl)-2-methylfuran-3-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide has been studied for its potential therapeutic applications, particularly in the following areas:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Activity Cell Line Tested IC50 (µg/mL)
Anticancer ActivityHCT116 (Colon)5.90
A549 (Lung)7.00
HepG2 (Liver)6.50
MCF-7 (Breast)8.00

Data sourced from various cytotoxicity assays comparing the compound's efficacy against standard drugs like Doxorubicin .

Materials Science

The compound is also being investigated for its applications in materials science:

  • Organic Electronics : this compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties could enhance the efficiency of these devices.

Biological Studies

In biological research, this compound serves as a model to study:

  • Cellular Mechanisms : It has been utilized to investigate its effects on cellular processes, specifically how it interacts with molecular targets like enzymes and receptors involved in pain signaling and inflammation.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with varying IC50 values indicating its potential as an anticancer drug candidate .
  • Mechanism of Action : Research has shown that the compound may modulate specific receptors involved in pain pathways, particularly the P2X3 receptor, leading to potential analgesic effects .
  • Comparative Analysis with Similar Compounds : When compared to similar compounds, this compound exhibits enhanced lipophilicity and biological activity due to its unique combination of functional groups .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it could act as an inhibitor of specific kinases or proteases, disrupting cellular pathways involved in disease processes .

Comparison with Similar Compounds

Furan-3-carboxamide Derivatives with Varied N-Substituents

describes four spirothiazolidinone-fused analogs of 2-methylfuran-3-carboxamide (Table 1). These compounds share the same furan-carboxamide core but differ in their N-substituents, which significantly alter their physicochemical and biological properties.

Table 1: Comparison of 2-methylfuran-3-carboxamide analogs from

Compound Name Yield (%) Melting Point (°C) Key Structural Features
N-(3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-methylfuran-3-carboxamide (2d) 77 205–207 Propyl-spirothiazolidinone
N-(8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-methylfuran-3-carboxamide (2e) 68 180–182 tert-Butyl-spirothiazolidinone
N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-2-methylfuran-3-carboxamide (2f) 75 224–226 Phenyl-spirothiazolidinone
N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-methylfuran-3-carboxamide (3a) 45 173–175 Methyl-spirothiazolidinone

Key Observations :

  • Melting Points: Rigid spirothiazolidinone substituents (e.g., phenyl in 2f) correlate with higher melting points (224–226°C), likely due to increased crystallinity and steric hindrance . The target compound, lacking such rigidity, may exhibit lower melting points.
  • Synthetic Yields : Substituent complexity affects yields; bulkier groups (e.g., tert-butyl in 2e) reduce yields compared to simpler alkyl chains (e.g., propyl in 2d) .
  • Spectroscopic Data : All analogs show characteristic IR peaks for N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹), consistent with the carboxamide backbone. NMR spectra distinguish substituents (e.g., aromatic protons in 2f vs. aliphatic in 2d) .

N-(4-Chlorophenyl) Carboxamides with Diverse Acyl Groups

–7 highlight N-(4-chlorophenyl) carboxamides with varying acyl moieties (Table 2). These compounds demonstrate how the acyl group’s electronic and steric properties influence bioactivity and stability.

Table 2: Comparison of N-(4-chlorophenyl) carboxamide derivatives

Compound Name Key Features Potential Applications
N-(4-chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide () Acetamide + piperidine substituent Central nervous system modulation
N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide () Naphthalene-hydroxyl group Antioxidant or dye industries
N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide () Azo-linked naphthalene Dye synthesis
N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () Dichlorobenzamide + amino group Antimicrobial agents

Key Observations :

  • Bioactivity: Amino and chloro substituents (e.g., ) are associated with antimicrobial activity, suggesting that the target compound’s 4-chlorophenyl group could similarly enhance bioactivity .

Hydroxamic Acid Analogs

describes N-(4-chlorophenyl)-2-furohydroxamic acid (compound 11), a hydroxamic acid derivative. Unlike carboxamides, hydroxamic acids possess an N-hydroxy group, enabling metal chelation (e.g., iron or zinc) and radical scavenging . This functionality is critical in antioxidant or enzyme-inhibitory applications, diverging from the carboxamide’s typical roles.

Biological Activity

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a carboxamide functional group, which are critical for its biological activity. The presence of the chlorine atom on the phenyl ring enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Property Details
Molecular FormulaC12H10ClNO2
Molecular Weight239.66 g/mol
Key Functional GroupsCarboxamide, Chlorine
Structural FeaturesFuran ring, Chlorophenyl group

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including drug-resistant pathogens. The compound's mechanism of action likely involves binding to specific enzymes or receptors, leading to inhibition of bacterial growth.

  • Case Study 1 : In vitro tests demonstrated that this compound showed significant activity against Acinetobacter baumannii, a notorious multidrug-resistant bacterium. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of several commercially available antibiotics, indicating its potential as an alternative treatment option .

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties. The structural features of this compound allow it to interact with inflammatory pathways, potentially modulating the production of pro-inflammatory cytokines.

  • Case Study 2 : In a study examining the anti-inflammatory effects, this compound was shown to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound is another area of interest. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

  • Research Findings : A study reported that the compound induced apoptosis in human cancer cell lines, with IC50 values indicating effective cytotoxicity. Further investigations into its molecular targets are ongoing to elucidate the specific pathways involved .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors on cell surfaces, altering signaling pathways related to inflammation and cancer growth.
  • Membrane Disruption : Enhanced lipophilicity may allow the compound to disrupt bacterial membranes or alter cancer cell membrane integrity.

Q & A

Q. What are the key synthetic routes for N-(4-chlorophenyl)-2-methylfuran-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Furan ring formation : Cyclization of precursors (e.g., β-keto esters or acrylamide derivatives) under acidic or basic conditions.
  • Substitution reactions : Introduction of the 4-chlorophenyl group via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents).
  • Optimization : Critical parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios to maximize yield (reported 65–80% in analogous compounds) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and carboxamide linkage. For example, the furan ring protons appear as distinct doublets (δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical ~265.7 g/mol) and fragmentation patterns .
  • HPLC : Ensures purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Analogous compounds show solubility limits of ~10 mM in DMSO .
  • Stability : Monitored via LC-MS over 24–72 hours under physiological conditions. Degradation products (e.g., hydrolysis of the carboxamide group) indicate pH-dependent instability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
  • Purity : Impurities >5% can skew results; validate via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Structural analogs : Compare with derivatives (e.g., nitro- or methoxy-substituted phenyl groups) to isolate electronic effects on activity .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial topoisomerase II or kinases). The 4-chlorophenyl group shows strong hydrophobic interactions in docking studies .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. Nitro groups enhance electrophilicity, improving antimicrobial potency in analogs .

Q. What crystallographic methods validate the compound’s 3D structure?

  • X-ray diffraction : Single-crystal analysis resolves bond angles and dihedral strains. For example, the furan ring’s planarity and carboxamide torsion angles influence steric interactions .
  • SHELX refinement : Iterative refinement (via SHELXL) optimizes thermal displacement parameters and hydrogen-bonding networks .

Methodological Recommendations

  • Controlled experiments : Include positive/negative controls (e.g., cisplatin for anticancer assays, ciprofloxacin for antimicrobial tests) to benchmark activity .
  • Batch consistency : Replicate syntheses ≥3 times to ensure reproducibility, especially for scale-up .
  • Ethical reporting : Disclose purity, solvent residues, and assay conditions in publications to mitigate data misinterpretation .

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